molecular formula C20H14N4O7 B4668573 3-{3-(2-oxo-2H-chromen-3-yl)-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrazol-1-yl}propanoic acid

3-{3-(2-oxo-2H-chromen-3-yl)-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrazol-1-yl}propanoic acid

Cat. No. B4668573
M. Wt: 422.3 g/mol
InChI Key: MROSBBKQPGBNQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules such as “3-{3-(2-oxo-2H-chromen-3-yl)-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrazol-1-yl}propanoic acid” typically involves multistep synthetic routes. These processes often utilize key intermediates like coumarin and pyrazol derivatives, which are subsequently modified through various reactions, including condensation, cyclization, and alkylation, to introduce specific functional groups or to build the desired molecular framework. For instance, the synthesis of coumarin pyrazole pyrimidine derivatives has been achieved through the condensation of coumarin-based aldehydes with barbituric or thiobarbituric acid under specific conditions, showcasing the complexity and the strategic design required in the synthesis of such molecules (Laxmi et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds like this one is often analyzed through techniques such as NMR spectroscopy and X-ray crystallography, which provide detailed information on the arrangement of atoms within the molecule and the nature of its three-dimensional structure. For example, hydrogen bonding patterns, essential for stabilizing the molecular structure and influencing its reactivity and physical properties, can be elucidated through these methods. Studies on similar compounds have revealed the presence of intramolecular and intermolecular hydrogen bonds, which play a critical role in determining the compound's structure and properties (Dobbin et al., 1993).

Chemical Reactions and Properties

The chemical reactivity of such compounds is largely defined by their functional groups, which can participate in various chemical reactions, including nucleophilic addition, electrophilic substitution, and cycloaddition reactions. The presence of multiple reactive sites allows for the synthesis of a wide array of derivatives, offering opportunities to fine-tune the compound's chemical and physical properties for specific applications.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are influenced by the compound's molecular structure. For example, the presence of hydrogen bonds can significantly affect the compound's solubility in different solvents and its melting point. Analyzing these properties is crucial for understanding the compound's behavior in different environments and for its application in various fields.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present in the molecule. For instance, the carboxylic acid group in the compound contributes to its acidity and reactivity in condensation reactions. Understanding these properties is essential for predicting the compound's behavior in chemical reactions and for its utilization in synthesis and other applications.

References:

  • (Dobbin et al., 1993) - Study of hydrogen bonding in related compounds by NMR spectroscopy and X-ray crystallography.
  • (Laxmi et al., 2012) - Synthesis and antimicrobial activity of coumarin pyrazole pyrimidine derivatives.

properties

IUPAC Name

3-[3-(2-oxochromen-3-yl)-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]pyrazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O7/c25-15(26)5-6-24-9-11(8-13-17(27)21-20(30)22-18(13)28)16(23-24)12-7-10-3-1-2-4-14(10)31-19(12)29/h1-4,7-9H,5-6H2,(H,25,26)(H2,21,22,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROSBBKQPGBNQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN(C=C3C=C4C(=O)NC(=O)NC4=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{3-(2-oxo-2H-chromen-3-yl)-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrazol-1-yl}propanoic acid
Reactant of Route 2
3-{3-(2-oxo-2H-chromen-3-yl)-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrazol-1-yl}propanoic acid
Reactant of Route 3
3-{3-(2-oxo-2H-chromen-3-yl)-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrazol-1-yl}propanoic acid
Reactant of Route 4
3-{3-(2-oxo-2H-chromen-3-yl)-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrazol-1-yl}propanoic acid
Reactant of Route 5
3-{3-(2-oxo-2H-chromen-3-yl)-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrazol-1-yl}propanoic acid
Reactant of Route 6
Reactant of Route 6
3-{3-(2-oxo-2H-chromen-3-yl)-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrazol-1-yl}propanoic acid

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